molecular formula C12H13NO3 B7974105 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No. B7974105
M. Wt: 219.24 g/mol
InChI Key: GVTXQXLJNMCOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative, have been synthesized and characterized, indicating potential applications in chemical synthesis and drug development (Jansa, Macháček, & Bertolasi, 2006).

  • A protocol for orthogonal sp3 C1–H and N–H bond functionalization of 1,2,3,4-tetrahydroisoquinolines has been established via the Ugi four-component reaction. This method enables the creation of structurally diverse 1,2,3,4-tetrahydroisoquinolines, suggesting potential applications in organic synthesis and medicinal chemistry (Yan, Bai, Xu, & Feng, 2016).

  • The hydrolysis of butyl, ethyl, and methyl esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver acetone powders for stereoselective resolution has been investigated. This study highlights the enzyme-catalyzed stereoselective reactions, relevant in biochemistry and pharmaceutical sciences (Sánchez, Luna, Pérez, Manjarrez, & Solís, 2001).

  • Synthesis and evaluation of racemic and optically pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids and esters have been carried out. This research is significant for the development of chiral compounds, which are important in the field of asymmetric synthesis and pharmaceuticals (Kammermeier, Lerch, & Sommer, 1992).

  • A novel series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and identified as peroxisome proliferators-activated receptor (PPAR) gamma agonists. This discovery is pivotal in drug discovery for treating conditions like diabetes (Azukizawa et al., 2008).

properties

IUPAC Name

2-acetyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(14)13-5-4-9-2-3-10(12(15)16)6-11(9)7-13/h2-3,6H,4-5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTXQXLJNMCOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Synthesis routes and methods

Procedure details

30.6 g 1,2,3,4-tetrahydro-7-isoquinolinecarboxylic acid are dissolved in 383 ml THF 109 ml acetic acid anhydride are added and the mixture is stirred for 5 h at ambient temperature. The resulting solid is collected and dried. 12.1 g of a colorless solid are obtained.
Quantity
30.6 g
Type
reactant
Reaction Step One
Name
Quantity
383 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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